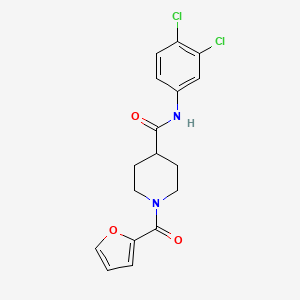
5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential use in various fields, including drug discovery, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antioxidant properties, which may help protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is its ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, the compound has been extensively studied for its potential use in drug discovery, which makes it a valuable tool for researchers in this field.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. One area of research is the development of new derivatives of the compound with improved properties such as increased solubility and potency. Another area of research is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, the compound's potential use as a diagnostic tool for cancer and other diseases is an area of interest. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-methoxyphenacyl bromide with thiourea to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. The intermediate product is then reacted with 4-nitroaniline to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in drug discovery. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-13-8-4-10(5-9-13)14-15(21-16(18)19-14)11-2-6-12(17)7-3-11/h2-9H,17H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNILYQRHKJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![2-(ethylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5467595.png)
![3-sec-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467597.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5467619.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)
![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5467652.png)
